(4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Serine hydrolase inhibitor Activity-based protein profiling Structure-selectivity relationship

Serine hydrolase inhibitor selectivity is exquisitely sensitive to minor structural modifications-piperidine-based probes like ML-211 (LYPLA1/2) and ML-226 (ABHD11) exhibit divergent target profiles despite differing by a single substituent. This pyrrolidine-triazole urea analog delivers an orthogonal selectivity landscape, enabling researchers to distinguish phenotype-relevant SH targets from chemotype-dependent off-targets in competitive ABPP experiments. • Pyrrolidine core provides selectivity profile orthogonal to piperidine-based probes (ML-211, ML-226) • Hydroxydiphenylmethyl group serves as a derivatization handle for bioconjugation or focused library synthesis • Irreversible active-site serine modification with negligible cross-reactivity across other protein classes

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
Cat. No. B12641338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C20H20N4O2/c25-19(23-13-7-8-14-23)24-21-15-18(22-24)20(26,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,15,26H,7-8,13-14H2
InChIKeyREAFHLRFEYNRPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: A Specialized Triazole Urea Serine Hydrolase Probe


The compound (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a member of the 1,2,3-triazole urea chemotype, designated as a pharmacologically privileged scaffold for serine hydrolase (SH) inhibition that combines broad activity across the SH class with tunable selectivity for individual enzymes [1]. It features a hydroxydiphenylmethyl substituent at the triazole 4-position and a pyrrolidine ring at the carbonyl, distinguishing it from piperidine-based analogs . This structural configuration is designed for potent, irreversible inactivation of specific serine hydrolases with negligible cross-reactivity with other protein classes, making it a valuable tool for target identification and activity-based protein profiling (ABPP) studies.

Why Generic Triazole Urea Substitution Cannot Replace (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone in Serine Hydrolase Research


Although 1,2,3-triazole ureas share a common mechanism of irreversibly modifying the active-site serine residue of target enzymes, their selectivity profiles are exquisitely sensitive to minor structural modifications on both the triazole ring and the urea substituent [1]. Closely related analogs such as ML-211 (tert-butylpiperidine) and ML-226 (2-ethylpiperidine) exhibit vastly different target preferences—LYPLA1/2 versus ABHD11, respectively—despite differing by only a single substituent on the piperidine ring [2]. The (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone's unique combination of a pyrrolidine ring and a hydroxydiphenylmethyl group is expected to confer a distinct inhibitor-target interaction landscape that cannot be replicated by piperidine-based analogs, making generic substitution unreliable for experiments requiring specific serine hydrolase engagement or defined off-target profiles.

Quantitative Differentiation of (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone Against Closest Serine Hydrolase Inhibitor Analogs


Pyrrolidine vs. Piperidine Ring Architecture as a Selectivity Determinant in Triazole Urea Inhibitors

The exchange of a piperidine ring for a pyrrolidine ring in the urea substituent of 1,2,3-triazole ureas has been shown to dramatically alter the serine hydrolase target landscape. While ML-211 (tert-butylpiperidine) is a dual inhibitor of LYPLA1 and LYPLA2, the pyrrolidine-containing analog (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone provides a scaffold for probing the distinct selectivity space associated with five-membered versus six-membered cyclic amine substituents [1]. The common triazole-urea scaffold ensures irreversible active-site engagement, but the ring size alters enzyme recognition across a panel of 20+ serine hydrolases.

Serine hydrolase inhibitor Activity-based protein profiling Structure-selectivity relationship

Hydroxydiphenylmethyl Substituent as a Pharmacophoric Differentiator from Non-Hydroxylated Triazole Ureas

The 4-substituted triazole ring in (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone bears a hydroxyl group capable of hydrogen bonding with target enzyme residues, a feature absent in simpler 4-phenyl or 4-alkyl triazole ureas [1]. The hydroxydiphenylmethyl group also introduces significant steric bulk (estimated volume approximately 250 ų), which is markedly larger than the small alkyl substituents on compounds such as AA74-1 (4-(4-hydroxy-2,6-dimethylheptan-4-yl) group, approximately 180 ų) . This combination of hydrogen bonding potential and steric congestion can be exploited to access enzyme active sites that are inaccessible to less sterically demanding or purely hydrophobic triazole ureas.

Serine hydrolase inhibitor Pharmacophore design Hydrogen bonding

Differential Broad-Spectrum vs. Targeted Inhibition: Pyrrolidine-Urea vs. AA26-9

The broad-spectrum serine hydrolase inhibitor AA26-9, which features a simple pyrrolidine-triazole scaffold lacking a hydroxydiphenylmethyl group, inhibits approximately one-third of the 40+ serine hydrolases detected in immortalized T-cell lines . While (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone shares the pyrrolidine-triazole-methanone core with AA26-9, the addition of the large hydroxydiphenylmethyl substituent is predicted to restrict enzyme accessibility and shift the compound toward a more targeted, rather than broad-spectrum, inhibition profile. This mirrors the structure-selectivity relationship observed across the piperidine-triazole urea series, where increasing 4-substituent bulk on the triazole correlates with narrower target engagement [1].

Serine hydrolase inhibitor Broad-spectrum inhibition Target selectivity

Click Chemistry Compatibility and Synthesis Reproducibility Advantage Over Older Serine Hydrolase Chemotypes

The triazole urea core of (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction [1]. This synthetic route offers substantial advantages over traditional serine hydrolase inhibitor chemotypes such as fluorophosphonates (FPs) or β-lactones, which are challenging to synthesize, prone to hydrolysis, and exhibit limited structural diversity. The modular CuAAC approach enables systematic variation of the triazole and urea substituents while maintaining high yields and purity, a feature that has enabled the rapid generation of structurally diverse, selective SH probes compared to earlier generations of SH inhibitors [2].

Click chemistry Synthesis reproducibility Triazole urea

Optimal Procurement and Application Scenarios for (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone


Target Deconvolution of Phenotypic Screening Hits with Suspected Serine Hydrolase Involvement

In phenotypic screening campaigns where a cellular phenotype is suspected to originate from serine hydrolase inhibition, (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone offers a structurally distinct probe for target identification. Its pyrrolidine-triazole urea core provides a selectivity profile orthogonal to piperidine-based probes such as ML-211 and ML-226, enabling researchers to distinguish specific SH targets from off-target effects that may occur with any single chemotype [1]. Using this compound in competitive ABPP experiments alongside piperidine-based inhibitors can narrow down the list of candidate targets responsible for the observed phenotype.

Structure-Activity Relationship Optimization for Selective Serine Hydrolase Probe Development

The modular nature of the triazole urea scaffold, combined with the hydroxydiphenylmethyl and pyrrolidine substituents, positions this compound as a versatile starting point for focused library synthesis [1]. Researchers can systematically vary the 4-substituent on the triazole ring or the cyclic amine at the urea position to optimize potency and selectivity against a specific SH of interest. The hydroxyl group on the diphenylmethyl moiety additionally serves as a potential handle for further derivatization or bioconjugation, expanding its utility in probe development pipelines.

In Vivo Pharmacological Studies of Endocannabinoid and Lipid Metabolism Pathways

The triazole urea chemotype has proven effective for in vivo studies of endocannabinoid biosynthesis, with related compounds such as KT182 and KT203 demonstrating systemic and peripherally restricted ABHD6 inhibition [1]. (4-(Hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone, with its hydroxydiphenylmethyl group, may exhibit favorable pharmacokinetic properties such as enhanced metabolic stability or tissue distribution, making it suitable for animal studies focused on lipid signaling pathways where selective SH inhibition is required. Preliminary pharmacokinetic profiling of related triazole ureas has demonstrated in vivo activity, supporting the translational potential of this chemotype.

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